4-Methyl-2-(3-methylbut-2-en-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
4-Methyl-2-(3-methylbut-2-en-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic triazine derivative characterized by a 1,2,4-triazine-3,5-dione core substituted with a methyl group at position 4 and a 3-methylbut-2-en-1-yl (isoprenyl) group at position 2. The 1,2,4-triazine scaffold is a versatile pharmacophore prevalent in bioactive compounds, including antitumor, anti-inflammatory, and antimicrobial agents . Notably, triazine-3,5(2H,4H)-dione derivatives, such as 6-azauracil, exhibit antitumor activity by acting as pyrimidine analogs that disrupt nucleic acid synthesis .
Properties
CAS No. |
61958-53-0 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O2/c1-7(2)4-5-12-9(14)11(3)8(13)6-10-12/h4,6H,5H2,1-3H3 |
InChI Key |
SYLVLXZKUJFFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C(=O)N(C(=O)C=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Substituent Effects on Bioactivity
- Isoprenyl vs. Piperazinyl Groups : The isoprenyl group in the target compound may improve membrane permeability compared to eptapirone’s hydrophilic piperazinyl-butyl chain. Eptapirone’s piperazine moiety enables serotonin receptor binding, whereas the isoprenyl group in the target compound is associated with anticancer pathway modulation .
- 6-Hydroxy Derivatives : The introduction of a hydroxy group at position 6 (e.g., compound 11h) confers metabolic resistance to O-glucuronidation, enhancing bioavailability for DAAO inhibition. In contrast, the target compound’s methyl and isoprenyl groups lack this metabolic stability feature .
Synthetic Routes
- The target compound’s synthesis likely involves alkylation of the triazine core with 3-methylbut-2-en-1-yl halides, similar to methods used for eptapirone (e.g., reflux with NaI and acetonitrile) . In contrast, 6-hydroxy derivatives require bromination and hydroxylation steps, as seen in compound 11h .
Physicochemical Properties
- Lipophilicity : The isoprenyl group increases logP compared to simpler alkyl derivatives (e.g., 4-butyl-triazine-dione, logP ~1.5*) but remains less lipophilic than V023-5457 (logP 4.04), which incorporates aromatic and piperazine groups .
- Molecular Weight : The target compound’s lower molecular weight (~235) may favor better pharmacokinetic profiles than bulkier analogs like V023-5457 (461.56) .
Biological Activity
4-Methyl-2-(3-methylbut-2-en-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Molecular Characteristics:
- IUPAC Name: 4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine-3,5-dione
- Molecular Formula: C₉H₁₃N₃O₂
- Molecular Weight: 195.22 g/mol
- CAS Number: 61958-53-0
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine-3,5-dione |
| InChI Key | SYLVLXZKUJFFIW-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the condensation of 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation .
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: A study evaluated various triazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to 4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
Antitubercular Activity
Triazines have been explored for their potential as anti-tubercular agents. In a study focused on synthesizing novel derivatives for tuberculosis treatment:
- Compounds similar to the target compound were tested against Mycobacterium tuberculosis, yielding promising results with IC50 values in the low micromolar range .
The mechanism by which 4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine exerts its biological effects likely involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to cellular receptors affecting signal transduction pathways.
- Oxidative Stress Modulation: The compound may influence oxidative stress responses within cells .
Study on Antibacterial Properties
In a comparative study of triazine derivatives:
- The compound exhibited significant antibacterial activity against Streptococcus mutans with an MIC of 15 µg/mL. The study highlighted the structural importance of the methyl and butenyl groups in enhancing biological activity .
Evaluation of Cytotoxicity
A cytotoxicity assessment was performed on human embryonic kidney cells (HEK293). The results indicated that the compound was non-toxic at concentrations effective against bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
